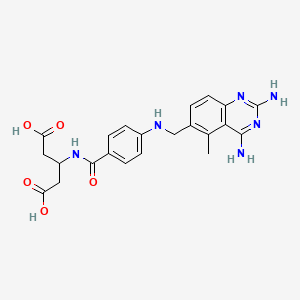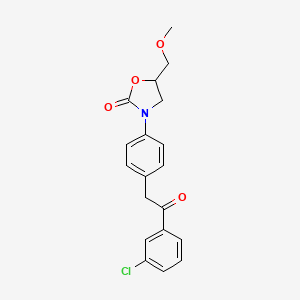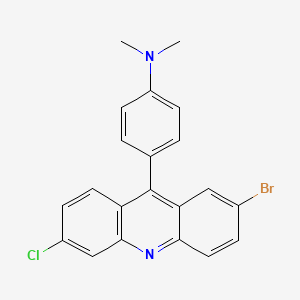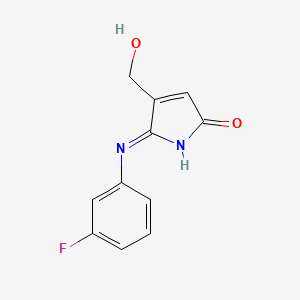
5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrol-2-one core structure substituted with a 3-fluorophenylamino group and a hydroxymethyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone.
Introduction of the 3-Fluorophenylamino Group: The 3-fluorophenylamino group can be introduced via a nucleophilic substitution reaction, where a fluorinated aromatic amine reacts with the pyrrol-2-one core.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3-Chlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- 5-((3-Bromophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- 5-((3-Methylphenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one
Uniqueness
5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and altering electronic properties. This makes it distinct from its analogs with different substituents on the phenyl ring.
Propiedades
Número CAS |
61610-44-4 |
|---|---|
Fórmula molecular |
C11H9FN2O2 |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H9FN2O2/c12-8-2-1-3-9(5-8)13-11-7(6-15)4-10(16)14-11/h1-5,15H,6H2,(H,13,14,16) |
Clave InChI |
QQGYBHQURDHYAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N=C2C(=CC(=O)N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

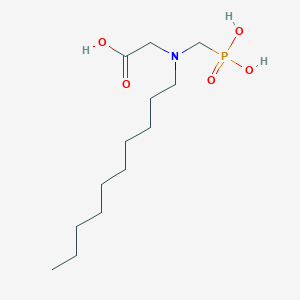

![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
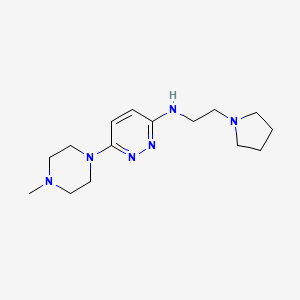
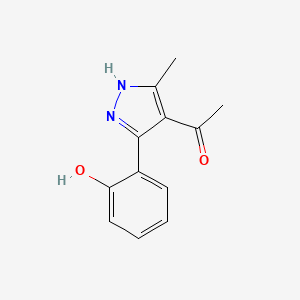
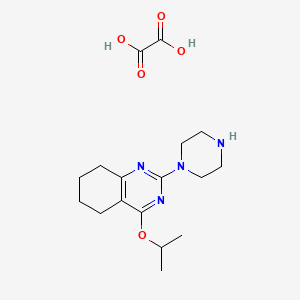
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
